5-Carboxypentyl disulfide

Description

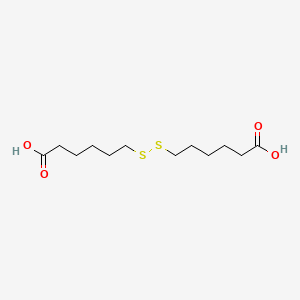

5-Carboxypentyl disulfide (C₁₂H₂₂O₂S₂, MW 294.43) is an organic disulfide characterized by a linear aliphatic chain terminating in a carboxylic acid group. Its structure comprises two pentyl chains linked by a disulfide (-S-S-) bond, with one chain bearing a carboxylic acid (-COOH) substituent. This compound is a white powder with ≥97% purity and is sensitive to metals, requiring storage in ambient conditions away from metal contaminants .

Properties

IUPAC Name |

6-(5-carboxypentyldisulfanyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4S2/c13-11(14)7-3-1-5-9-17-18-10-6-2-4-8-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJDBRJEFFQGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCSSCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451883 | |

| Record name | 6,6'-Disulfanediyldihexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92038-67-0 | |

| Record name | 6,6'-Disulfanediyldihexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Carboxypentyl disulfide can be synthesized through the reaction of thiols with appropriate carboxylate group donors. One common method involves the use of 6-chlorohexanoic acid as a carboxylate group donor, which reacts with thiols to form the desired disulfide compound. The reaction typically occurs under mild conditions, often at room temperature, and may require the presence of a catalyst or activating agent to facilitate the formation of the disulfide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Carboxypentyl disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The carboxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can react with the carboxyl group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Biomedicine

Photodynamic Therapy (PDT)

5-Carboxypentyl disulfide has been investigated as a component in drug delivery systems, particularly for photodynamic therapy. In PDT, photosensitizers are activated by light to produce reactive oxygen species that can selectively destroy cancer cells. The incorporation of this compound into amphiphilic nanocarriers enhances the targeting of these agents to tumor sites, potentially improving therapeutic efficacy while minimizing side effects .

Case Study: Mitochondrial Targeting

A study demonstrated the effectiveness of (5-carboxypentyl)triphenylphosphonium bromide in targeting mitochondria alongside curcumin, a known anti-cancer agent. This dual targeting approach enhances the therapeutic index of curcumin in treating various cancers, showcasing the synergistic effects of combining this compound with established drugs .

Nanotechnology

Self-Assembled Monolayers (SAMs)

In nanotechnology, this compound is utilized to create self-assembled monolayers on gold surfaces. These SAMs can be functionalized for various applications, including biosensors and drug delivery systems. The carboxylic groups introduced via this compound facilitate the binding of biomolecules, enhancing the efficiency of electron transfer processes .

| Application | Description |

|---|---|

| Biosensors | Utilization in creating sensitive detection systems for biomolecules through SAMs. |

| Drug Delivery | Functionalized surfaces improve drug loading and release profiles in targeted therapies. |

Chemical Synthesis

Synthesis of Functionalized Compounds

this compound serves as a versatile building block in organic synthesis. It can be used to produce various functionalized compounds through thiol-disulfide exchange reactions. This characteristic is particularly useful in the development of new materials and pharmaceuticals .

Toxicological Studies

While exploring its applications, it is important to consider the toxicological aspects associated with compounds related to carbon disulfide derivatives. Long-term exposure to carbon disulfide has been linked to vascular diseases and neurological disorders, which underscores the importance of assessing safety profiles in biomedical applications .

Mechanism of Action

The mechanism of action of 5-Carboxypentyl disulfide involves its ability to undergo redox reactions, particularly the interconversion between its reduced (thiol) and oxidized (disulfide) forms. This redox activity allows it to interact with various molecular targets, including proteins and enzymes, by forming or breaking disulfide bonds. These interactions can modulate the activity of target molecules and influence cellular pathways involved in redox regulation and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Disulfide Compounds

Alkyl Disulfides

Example: Diisobutyl Disulfide (C₈H₁₈S₂)

- Structure : Two isobutyl groups linked by a disulfide bond.

- Key Differences : Lacks the carboxylic acid group, resulting in lower polarity and solubility in aqueous systems.

- Properties : Higher volatility and lower boiling point compared to 5-carboxypentyl disulfide due to shorter alkyl chains.

- Applications : Primarily industrial, including lubricant additives and vulcanization agents .

Example: Dibutyl Disulfide (C₈H₁₈S₂)

- Structure : Linear butyl chains with a disulfide bond.

- Comparison : Similar to diisobutyl disulfide but with linear alkyl groups, leading to distinct packing in solid states and varied reactivity in organic synthesis.

Why this compound Stands Out: The carboxylic acid group enables unique interactions with polar solvents and metal surfaces, making it indispensable in SAMs and biomedical coatings, unlike non-polar alkyl disulfides .

Aromatic and Heterocyclic Disulfides

Example: 8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) (C₂₀H₂₀F₂N₂S₂)

- Structure: Disulfide bridge connecting two quinoline rings substituted with fluorine and methyl groups.

- Key Differences: Aromatic quinoline cores and halogen/methyl substituents enhance stability and electronic properties.

Example: 2-Chloro-1,1,2-trifluoroethyl 2-Nitrophenyl Disulfide (C₈H₅ClF₃NO₂S₂)

- Structure : Combines a nitro-phenyl group and a halogenated ethyl chain.

- Reactivity : Nitro and halogen groups increase electrophilicity, enabling use as a reactive intermediate in synthesis.

Thiol-Containing Compounds

Example: 2-Bromo-4,5-dimethoxybenzenethiol (C₈H₉BrO₂S)

- Structure : Aromatic thiol with bromine and methoxy groups.

- Functionality : The thiol (-SH) group allows disulfide bond formation but lacks the carboxylate’s metal-binding capability.

- Applications : Primarily in organic synthesis for constructing sulfur-containing heterocycles .

Comparative Data Table

Research Findings and Unique Advantages

- This compound: The carboxylic acid group provides a reactive handle for covalent attachment to surfaces or biomolecules, critical in biosensors and nanotechnology. Its aliphatic chain ensures flexibility in SAM formation, unlike rigid aromatic disulfides .

- Aromatic Disulfides: Compounds like 8,8’-disulfanediylbis(quinoline) exhibit enhanced stability and electronic properties, making them suitable for drug discovery but less effective in surface applications .

- Halogenated Disulfides : High reactivity limits their use in controlled environments but enables niche synthetic applications .

Biological Activity

5-Carboxypentyl disulfide (CPDS), a sulfur-containing compound, has garnered attention in various fields of research due to its biological activity and potential applications in medicine and industry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its disulfide bond and carboxyl group, which contribute to its reactivity and biological functions. The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions:

- Oxidation : The disulfide bond can be oxidized to form sulfoxides or sulfones.

- Reduction : The disulfide bond can be reduced to form thiols.

- Substitution : The carboxyl group can participate in nucleophilic substitution reactions with various reagents.

The biological activity of CPDS is primarily attributed to its ability to participate in redox reactions. The interconversion between its reduced (thiol) and oxidized (disulfide) forms allows it to interact with proteins and enzymes by forming or breaking disulfide bonds. This interaction can modulate the activity of target molecules and influence cellular pathways involved in redox regulation and signaling.

Antioxidant Properties

Research indicates that CPDS exhibits antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as cancer and neurodegenerative disorders.

Drug Delivery Systems

CPDS has been explored for its potential use in drug delivery systems. Its ability to form disulfide bonds can be utilized to create stable drug conjugates that release therapeutic agents in response to specific physiological conditions .

Case Studies

- Antioxidant Activity : A study demonstrated that CPDS could effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. This suggests potential therapeutic applications in conditions characterized by oxidative damage.

- Disulfide Bond Formation : In experiments involving protein interactions, CPDS facilitated the formation of disulfide bonds between cysteine residues in proteins, affecting their stability and function. This property was utilized to enhance the efficacy of certain therapeutic proteins .

- Cancer Research : CPDS has been investigated for its role in modulating signaling pathways associated with cancer cell proliferation and survival. By altering redox states within cells, CPDS may influence tumor growth dynamics .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.